6-Amino-4-cyanopicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-cyanopicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group at the 6th position and a cyano group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-cyanopicolinic acid typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-cyanopicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Amino-4-cyanopicolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-cyanopicolinic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyanopicolinic acid: Similar in structure but with the cyano group at the 5th position.
Picolinic acid: Lacks the amino and cyano groups but shares the pyridine ring structure.
Nicotinic acid: An isomer with the carboxyl group at the 3rd position instead of the 2nd.
Uniqueness
6-Amino-4-cyanopicolinic acid is unique due to the specific positioning of the amino and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
6-amino-4-cyanopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c8-3-4-1-5(7(11)12)10-6(9)2-4/h1-2H,(H2,9,10)(H,11,12) |
InChI Key |
LBVCTDJYHMACEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.